6-(Dichloroacetyl)cyclohex-2-en-1-one
CAS No.: 76430-42-7
Cat. No.: VC18688801
Molecular Formula: C8H8Cl2O2
Molecular Weight: 207.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76430-42-7 |
|---|---|
| Molecular Formula | C8H8Cl2O2 |
| Molecular Weight | 207.05 g/mol |
| IUPAC Name | 6-(2,2-dichloroacetyl)cyclohex-2-en-1-one |
| Standard InChI | InChI=1S/C8H8Cl2O2/c9-8(10)7(12)5-3-1-2-4-6(5)11/h2,4-5,8H,1,3H2 |
| Standard InChI Key | XYWBFYNHGJDWFF-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C(=O)C=C1)C(=O)C(Cl)Cl |
Introduction
6-(Dichloroacetyl)cyclohex-2-en-1-one is an organic compound with the molecular formula C₈H₈Cl₂O. It features a cyclohexene ring and a dichloroacetyl group, making it a member of the enone family, specifically a cycloalkenone . This compound is of interest in synthetic organic chemistry and medicinal chemistry due to its potential applications.
Synthesis Methods
The synthesis of 6-(Dichloroacetyl)cyclohex-2-en-1-one typically involves the reaction of cyclohexenones with dichloroacetyl chloride or similar reagents. These reactions require controlled temperatures and careful handling due to the reactivity of dichloroacetyl compounds. Techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) are used to monitor the reaction's completeness and purity.
Chemical Reactions and Mechanisms
6-(Dichloroacetyl)cyclohex-2-en-1-one can undergo various chemical reactions, primarily acting as an electrophile in nucleophilic addition reactions. The mechanism involves the formation of a tetrahedral intermediate when a nucleophile approaches the carbonyl carbon, which can then collapse to yield different products depending on subsequent steps.
Applications and Research
This compound is a subject of ongoing research due to its potential applications in synthetic organic chemistry and medicinal chemistry. Its versatility makes it important in both academic and industrial settings.
Spectral Analysis
Spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide valuable insights into the structure and functional groups of 6-(Dichloroacetyl)cyclohex-2-en-1-one. These methods help confirm the compound's identity and purity.
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